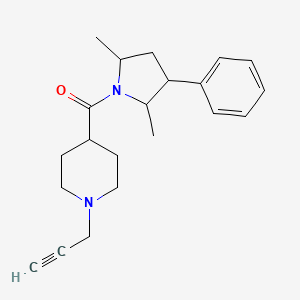![molecular formula C13H13N3O3 B2869634 methyl 4-{[(1H-imidazole-1-carbonyl)amino]methyl}benzoate CAS No. 949218-76-2](/img/structure/B2869634.png)
methyl 4-{[(1H-imidazole-1-carbonyl)amino]methyl}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Methyl 4-{[(1H-imidazole-1-carbonyl)amino]methyl}benzoate” is a derivative of imidazole . Imidazole derivatives are heterocyclic compounds that are used as building blocks in chemical synthesis .
Synthesis Analysis
The synthesis of imidazole derivatives has been a topic of interest in recent years . Various methods have been developed for the regiocontrolled synthesis of substituted imidazoles . These methods often involve the formation of bonds during the formation of the imidazole . For instance, one method involves the cyclization of amido-nitriles to form disubstituted imidazoles . This reaction is reported to proceed via nickel-catalysed addition to nitrile, which is followed by proto-demetallation, tautomerization, and dehydrative cyclization .Chemical Reactions Analysis
The chemical reactions involving imidazole derivatives are diverse and depend on the specific substituents present in the molecule . For instance, imidazole derivatives can undergo reactions such as cyclization, addition, proto-demetallation, tautomerization, and dehydrative cyclization .Future Directions
The future directions in the study of imidazole derivatives involve the development of novel methods for the regiocontrolled synthesis of substituted imidazoles . This is due to the wide range of applications of these compounds, such as in pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis .
properties
IUPAC Name |
methyl 4-[(imidazole-1-carbonylamino)methyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-19-12(17)11-4-2-10(3-5-11)8-15-13(18)16-7-6-14-9-16/h2-7,9H,8H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XASWFUKGPHVQLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CNC(=O)N2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-{[(1H-imidazole-1-carbonyl)amino]methyl}benzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![ethyl 2-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-3-oxo-3,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6(2H)-carboxylate](/img/structure/B2869554.png)
![Ethyl 2-[6-sulfamoyl-2-(5,6,7,8-tetrahydronaphthalene-2-carbonylimino)-1,3-benzothiazol-3-yl]acetate](/img/structure/B2869555.png)

![(5,6,7,8-Tetrahydro-benzo[4,5]thieno-[2,3-d]pyrimidin-4-ylamino)-acetic acid](/img/structure/B2869557.png)
![N-(2-(dimethylamino)ethyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide hydrochloride](/img/structure/B2869558.png)
![(E)-3-(4-fluorophenyl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acrylamide](/img/structure/B2869564.png)


![1-(4-Methoxyphenyl)-3-[4-(4-methoxyphenyl)piperazino]-1-propanone](/img/structure/B2869571.png)
![2-[(5Z)-5-[(3-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2869572.png)
![6-amino-1-(3,4-dimethylphenyl)-4-(4-hydroxy-3-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B2869573.png)